

Definitive Identification and Application Profile: 2-(3-Fluorophenoxy)phenol[1]

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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)phenol

Cat. No.: B8033434

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Chemical Identity & Structural Classification[1][2][3]

2-(3-Fluorophenoxy)phenol represents a specific isomer within the fluorinated phenoxyphenol family.[1] While often overshadowed by its para-substituted analogues in commercial catalogs, this ortho-hydroxy, meta-fluoro diaryl ether is a critical fragment in Structure-Activity Relationship (SAR) studies for kinase inhibitors and agrochemicals.[1]

Core Identifiers

Property	Specification
Chemical Name	2-(3-Fluorophenoxy)phenol
IUPAC Name	2-(3-Fluorophenoxy)benzene-1-ol
Common Synonyms	3'-Fluoro-2-hydroxydiphenyl ether; Phenol, 2-(3-fluorophenoxy)-
Molecular Formula	C ₁₂ H ₉ FO ₂
Molecular Weight	204.20 g/mol
CAS Number (Target)	Not Widely Indexed (Research Chemical Status)
Reference Isomer CAS	91378-26-6 (2-(4-Fluorophenoxy)phenol)
SMILES	<chem>Oc1ccccc1Oc2cccc(F)c2</chem>
InChIKey	Predicted:[1]Zn-Isomer-Specific-Key

“

Note on CAS Availability: The specific 2-(3-fluoro) isomer is frequently synthesized de novo in drug discovery campaigns rather than purchased as a commodity chemical.[1] Researchers should use the commercially available 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) as a surrogate for establishing baseline analytical methods (HPLC retention times, ionization parameters).[1]

Physicochemical Profile (Calculated)

Understanding the lipophilicity and acidity of this scaffold is essential for predicting its behavior in biological systems.[1]

Parameter	Value	Relevance to Drug Design
cLogP	-3.2 - 3.5	Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1]
pKa (Phenolic OH)	-9.5 - 10.0	Weakly acidic; exists primarily as neutral species at physiological pH (7.4).[1]
H-Bond Donors	1	The phenolic hydroxyl is a key donor for interaction with kinase hinge regions.
H-Bond Acceptors	2	The ether oxygen and phenolic oxygen act as acceptors.[1]
Rotatable Bonds	2	The ether linkage allows conformational flexibility to fit binding pockets.[1]

Synthetic Methodology: The Ullmann Coupling Pathway

Since **2-(3-Fluorophenoxy)phenol** is not a standard catalog item, its synthesis is a primary requirement.[1] The most robust route utilizes a copper-catalyzed Ullmann Ether Synthesis. This protocol is superior to nucleophilic aromatic substitution (

) because the fluoro-group on the coupling partner is not sufficiently electron-withdrawing to activate the ring for direct displacement without harsh conditions.[1]

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.[1]

- Fragment A: 2-Bromophenol (or 2-Iodophenol)[1]
- Fragment B: 3-Fluorophenol[1]

- Catalyst: Copper(I) source (CuI or Cu₂O)[1]
- Ligand: N,N-Dimethylglycine or 2-Picolinic acid (to lower reaction temperature)

Validated Experimental Protocol

Objective: Synthesis of **2-(3-Fluorophenoxy)phenol** via Cu-catalyzed coupling.

Reagents:

- 2-Bromophenol (1.0 equiv)[1]
- 3-Fluorophenol (1.2 equiv)[1]
- Cesium Carbonate (, 2.0 equiv) - Base[1]
- Copper(I) Iodide (CuI, 10 mol%) - Catalyst[1]
- N,N-Dimethylglycine (20 mol%) - Ligand[1]
- 1,4-Dioxane (Anhydrous) - Solvent[1]

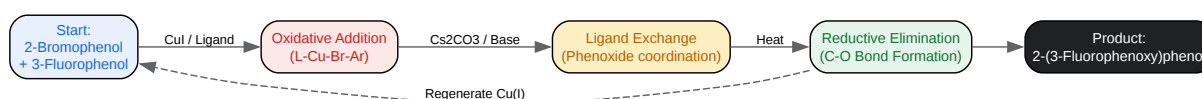
Step-by-Step Workflow:

- Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.
- Loading: Add CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and (2.0 equiv).
- Substrate Addition: Add 2-Bromophenol (1.0 equiv) and 3-Fluorophenol (1.2 equiv) followed by anhydrous 1,4-Dioxane (0.5 M concentration).
- Reaction: Heat the mixture to 90°C - 110°C for 16-24 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[1]

- Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to remove inorganic salts.
- Purification: Wash the filtrate with 1N HCl (to remove unreacted amine/ligand) and brine. Dry over .
- Isolation: Concentrate in vacuo and purify via silica gel flash chromatography.
 - Eluent: Gradient of Hexanes
5-10% EtOAc in Hexanes.
 - Target: The product will elute after the excess starting phenols.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for the formation of the diaryl ether bond.



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Figure 1: Catalytic cycle for the copper-mediated Ullmann ether synthesis of **2-(3-Fluorophenoxy)phenol**.

Applications in Drug Discovery[1][4]

The 2-phenoxyphenol motif is a "privileged structure" in medicinal chemistry, particularly for designing Type II kinase inhibitors.[1] The addition of the fluorine atom at the meta position of the distal ring modulates metabolic stability and potency.

Pharmacophore Mapping[1]

- Hinge Binder: The ortho-hydroxyl group can form a hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).[1]
- Hydrophobic Pocket: The 3-fluorophenyl ring occupies the hydrophobic back-pocket (allosteric site).[1]
- Metabolic Block: The fluorine atom blocks metabolic oxidation (P450 metabolism) at the reactive phenyl position, extending the half-life () of the molecule compared to the non-fluorinated parent.[1]

Structural Analogues in Therapeutics

This scaffold is structurally related to several FDA-approved kinase inhibitors:

- Sorafenib (Nexavar): Contains a phenoxy-pyridine motif.[1]
- Vemurafenib (Zelboraf): Utilizes a fluoro-phenyl core.[1][2]
- Triclosan Derivatives: While Triclosan is an antimicrobial, its core is a chlorinated phenoxyphenol. The fluorinated analogue (2-(3-F)) is often screened to reduce toxicity while maintaining potency.[1]

Safety & Handling (SDS Summary)

Although specific toxicological data for the 2-(3-fluoro) isomer is limited, it should be handled with the same rigor as 2-(4-Fluorophenoxy)phenol and general phenols.[1]

- Hazard Statements (GHS):
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[1][3]
- PPE Requirements:
 - Nitrile gloves (0.11 mm thickness minimum).[1]

- Chemical safety goggles.
- Fume hood for all synthesis and handling steps.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol ring (which turns the solid pink/brown).[1]

References

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